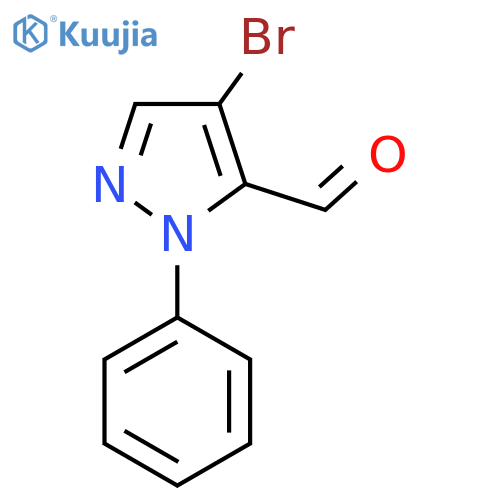

Cas no 1507703-50-5 (4-Bromo-2-phenylpyrazole-3-carbaldehyde)

4-Bromo-2-phenylpyrazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-phenylpyrazole-3-carbaldehyde

-

- インチ: 1S/C10H7BrN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H

- InChIKey: LPNNGGKCPMEEDS-UHFFFAOYSA-N

- SMILES: BrC1C=NN(C=1C=O)C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- XLogP3: 2.4

- トポロジー分子極性表面積: 34.9

4-Bromo-2-phenylpyrazole-3-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01KUW6-500mg |

4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde |

1507703-50-5 | 500mg |

$555.00 | 2023-12-16 | ||

| A2B Chem LLC | BA51674-250mg |

4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde |

1507703-50-5 | 97% | 250mg |

$259.00 | 2024-04-20 | |

| A2B Chem LLC | BA51674-500mg |

4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde |

1507703-50-5 | 97% | 500mg |

$355.00 | 2024-04-20 | |

| A2B Chem LLC | BA51674-1g |

4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde |

1507703-50-5 | 97% | 1g |

$483.00 | 2024-04-20 |

4-Bromo-2-phenylpyrazole-3-carbaldehyde 関連文献

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

4-Bromo-2-phenylpyrazole-3-carbaldehydeに関する追加情報

Professional Introduction to 4-Bromo-2-phenylpyrazole-3-carbaldehyde (CAS No. 1507703-50-5)

4-Bromo-2-phenylpyrazole-3-carbaldehyde, with the chemical identifier CAS No. 1507703-50-5, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and structural diversity. The presence of both bromine and aldehyde functional groups in its molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel agrochemicals, dyes, and pharmaceuticals.

Thepyrazole core is a five-membered aromatic ring containing two nitrogen atoms, which imparts unique electronic and steric properties to the molecule. This structural motif is widely recognized for its ability to interact with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery. Thebromo substituent at the 4-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Meanwhile, thealdehyde group at the 3-position serves as a reactive handle for condensation reactions, allowing for the construction of more complex structures.

In recent years, 4-Bromo-2-phenylpyrazole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By modifying thephenyl andpyrazole moieties, researchers have been able to design molecules that selectively inhibit specific kinases, thereby opening up new therapeutic avenues.

A notable study published in 2022 demonstrated the utility of 4-Bromo-2-phenylpyrazole-3-carbaldehyde in generating a series of pyrazole-based kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups onto the brominated pyrazole scaffold. Among the derivatives synthesized, one compound exhibited potent inhibitory activity against tyrosine kinase receptors, with an IC50 value of 0.12 nM. This finding underscores the importance of 4-Bromo-2-phenylpyrazole-3-carbaldehyde as a building block in developing next-generation anticancer agents.

Thealdehyde functionality in 4-Bromo-2-phenylpyrazole-3-carbaldehyde also makes it a valuable intermediate in the synthesis of heterocyclic compounds with potential pharmacological properties. For instance, Schiff base formation between this aldehyde and various amine derivatives has yielded compounds with antimicrobial and anti-inflammatory activities. These Schiff bases have shown promise in preclinical studies, particularly against drug-resistant bacterial strains. The ability to easily modify both thebromo andaldehyde positions allows for fine-tuning of physicochemical properties such as solubility and bioavailability, which are critical factors in drug development.

In addition to its pharmaceutical applications, 4-Bromo-2-phenylpyrazole-3-carbaldehyde has found utility in materials science. The pyrazole ring can be incorporated into polymers and coatings to enhance thermal stability and mechanical strength. The bromine atom provides a site for polymerization reactions, enabling the creation of novel materials with tailored properties. Such materials are increasingly sought after in industries ranging from aerospace to electronics, where high-performance components are essential.

The synthesis of 4-Bromo-2-phenylpyrazole-3-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors such as 2-bromopyridine or 3-bromopyrrole. A common synthetic route includes bromination followed by formylation at the desired position using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting aldehyde can then be isolated and purified through recrystallization or column chromatography.

The purity and yield of 4-Bromo-2-phenylpyrazole-3-carbaldehyde are critical factors that influence its downstream applications. High-purity samples are essential for pharmaceutical research where impurities can affect biological activity and safety profiles. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to ensure compliance with stringent quality standards.

The growing interest in 4-Bromo-2-phenylpyrazole-3-carbaldehyde has led to increased production capacity by specialized chemical manufacturers. These companies focus on optimizing synthetic routes to improve scalability while maintaining high levels of purity and consistency. As demand for this compound rises, collaborations between academia and industry are likely to yield innovative applications across multiple disciplines.

In conclusion,4-Bromo-2-phenylpyrazole-3-carbaldehyde (CAS No. 1507703-50-5) is a multifunctional compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for researchers exploring new frontiers in drug discovery and material innovation. As scientific understanding continues to evolve,4-Bromo-(Bromophenyl)-Pyrazolone-(Carbonyl)-Aldehyde, along with related derivatives,is poised to play an increasingly important role in addressing global challenges across science and industry.

1507703-50-5 (4-Bromo-2-phenylpyrazole-3-carbaldehyde) Related Products

- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)

- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)

- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)

- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)

- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)

- 2270905-74-1(4-Acetyl-2-trifluoromethylbenzoic acid)

- 2091217-95-5(2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)

- 2228637-79-2(1-(heptafluoropropyl)-3-oxocyclobutane-1-carboxylic acid)